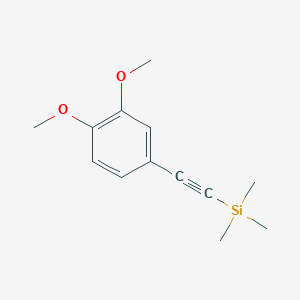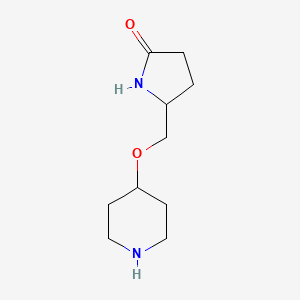![molecular formula C13H17ClFNO2S B14870069 3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B14870069.png)
3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[321]octane hydrochloride is a complex organic compound that features a bicyclic structure with a sulfonyl group and a fluorophenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been explored to enhance the efficiency of the process . These methods allow for the large-scale production of the compound while maintaining high enantioselectivity and minimizing waste.
化学反応の分析
Types of Reactions
3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions . The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
科学的研究の応用
3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride has a wide range of scientific research applications:
作用機序
The mechanism of action of 3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and fluorophenyl substituent play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways . The compound’s bicyclic structure enhances its stability and binding affinity, making it a potent agent in various biochemical processes .
類似化合物との比較
Similar Compounds
8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride: This compound shares a similar bicyclic structure but lacks the sulfonyl and fluorophenyl groups.
11-Oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with different substituents, used in similar applications.
Uniqueness
3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride is unique due to its combination of a sulfonyl group and a fluorophenyl substituent, which confer distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for research and industrial applications .
特性
分子式 |
C13H17ClFNO2S |
|---|---|
分子量 |
305.80 g/mol |
IUPAC名 |
3-(2-fluorophenyl)sulfonyl-8-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C13H16FNO2S.ClH/c14-12-3-1-2-4-13(12)18(16,17)11-7-9-5-6-10(8-11)15-9;/h1-4,9-11,15H,5-8H2;1H |
InChIキー |
CEJJTMPOJBAUKX-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC(CC1N2)S(=O)(=O)C3=CC=CC=C3F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


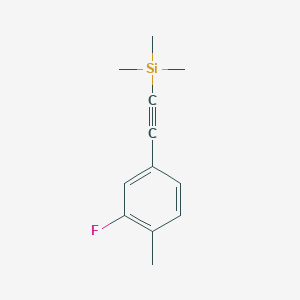
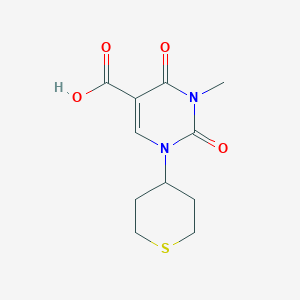

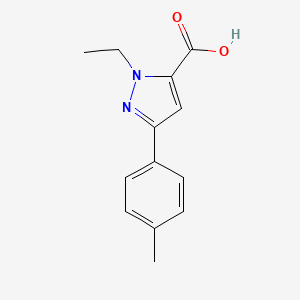
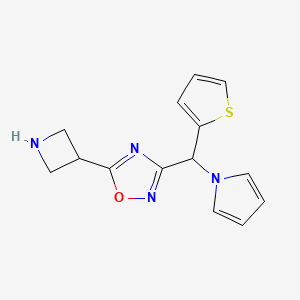
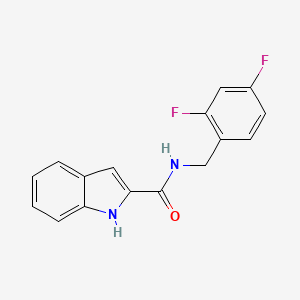
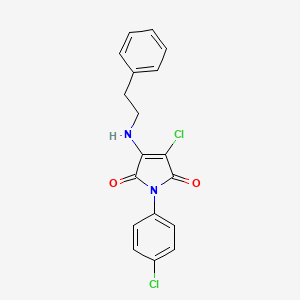
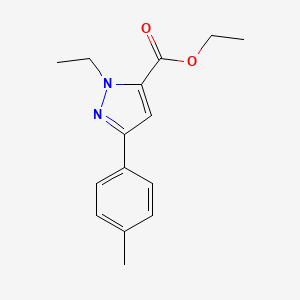
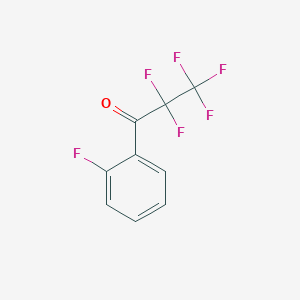

![N-methoxy-N-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14870039.png)
